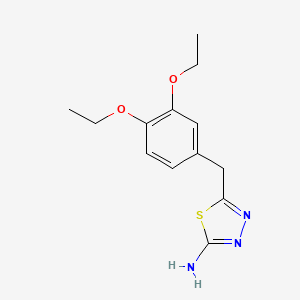

![molecular formula C15H21N3O B5629652 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B5629652.png)

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step chemical reactions, starting from simple precursors. For example, benzimidazole ligands with variable second-coordination spheres are synthesized through reductive amination reactions, utilizing specific synthons such as 1-methyl-2-carboxaldehyde, which further react with primary and secondary amines in the presence of sodium cyanoborohydride (Lionel Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was established to understand the conformation of the molecule, revealing that the benzimidazole ring system is nearly planar (S. Özbey et al., 2001).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity of benzimidazole compounds with different reagents can lead to the formation of ligands with second coordination sphere functional groups, highlighting their versatile chemical behavior (Lionel Cheruzel et al., 2011).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. Some benzimidazole derivatives have been found to induce apoptosis, a process of programmed cell death, in cancer cells. Other benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Safety and Hazards

Orientations Futures

The future directions for the study of benzimidazole derivatives are vast. Researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level which could be used as single drugs with improved safety . Furthermore, the details of the docking studies aided in the prediction of protein binding . This opens up new possibilities for the development of benzimidazole derivatives as potential therapeutic agents.

Propriétés

IUPAC Name |

N-[(1-ethylbenzimidazol-2-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-5-18-12-9-7-6-8-11(12)17-13(18)10-16-14(19)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPABYRMTWUZZHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

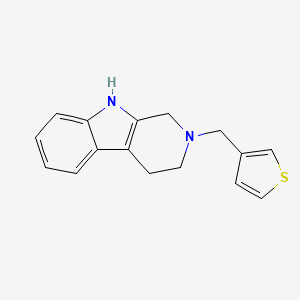

![N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5629589.png)

![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)

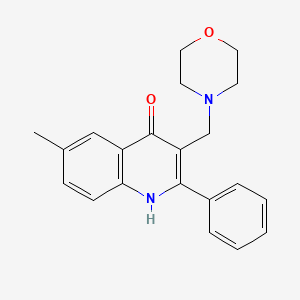

![2-methyl-1-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5629611.png)

![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)

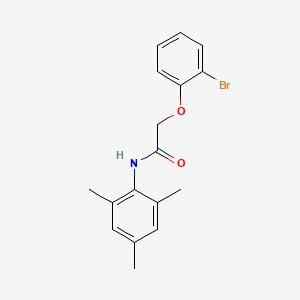

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)

![1-{3-[(5-ethylpyrimidin-2-yl)amino]propyl}piperidin-3-ol](/img/structure/B5629648.png)

![2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5629671.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)